molecular formula C18H21N3O5S2 B1684670 Prinomastat CAS No. 192329-42-3

Prinomastat

Cat. No.: B1684670
CAS No.: 192329-42-3
M. Wt: 423.5 g/mol
InChI Key: YKPYIPVDTNNYCN-INIZCTEOSA-N
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Description

Prinomastat is a synthetic hydroxamic acid derivative with potential antineoplastic activity. It is a matrix metalloproteinase inhibitor with specific selectivity for matrix metalloproteinases 2, 3, 9, 13, and 14. These enzymes are involved in the degradation of the extracellular matrix, which is a crucial process in tumor growth, invasion, and metastasis .

Mechanism of Action

Target of Action

Prinomastat, also known as AG-3340, is a synthetic hydroxamic acid derivative . It primarily targets matrix metalloproteinases (MMPs) , specifically MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14 . These MMPs play a crucial role in the remodeling of extracellular matrices, which is necessary for tissue growth, angiogenesis, collagen turnover, and cellular migration .

Mode of Action

This compound inhibits its target MMPs, thereby inducing extracellular matrix degradation . This inhibition prevents the degradation of extracellular matrix proteins by MMPs . As a result, it inhibits angiogenesis, tumor growth, invasion, and metastasis . Being a lipophilic agent, this compound can cross the blood-brain barrier .

Biochemical Pathways

The inhibition of MMPs by this compound affects the extracellular matrix remodeling process . This process is crucial for various physiological functions such as tissue growth, angiogenesis, collagen turnover, and cellular migration . By inhibiting MMPs, this compound disrupts this process, thereby inhibiting tumor growth and metastasis .

Pharmacokinetics

It has been reported that the elimination half-life of this compound is between 1 to 5 hours . Plasma concentrations of this compound greater than the K for MMPs 2 and 9 were achieved at all dose levels .

Result of Action

The inhibition of MMPs by this compound results in the degradation of the extracellular matrix , which in turn inhibits angiogenesis, tumor growth, invasion, and metastasis .

Biochemical Analysis

Preparation Methods

Prinomastat is synthesized through a series of chemical reactions involving the formation of a hydroxamic acid groupThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Prinomastat undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Prinomastat has been extensively studied for its potential applications in cancer therapy. It has been investigated for its ability to inhibit tumor growth, invasion, and metastasis by targeting matrix metalloproteinases. This compound has shown promise in preclinical and clinical studies for the treatment of various cancers, including brain cancer, lung cancer, and prostate cancer .

    Chemistry: As a matrix metalloproteinase inhibitor, this compound can be used in studies related to enzyme inhibition and protein interactions.

    Biology: this compound can be used to study the role of matrix metalloproteinases in various biological processes, including tissue remodeling and wound healing.

    Medicine: this compound has potential therapeutic applications in diseases involving abnormal extracellular matrix degradation, such as arthritis and fibrosis.

    Industry: This compound can be used in the development of new drugs and therapeutic agents targeting matrix metalloproteinases.

Comparison with Similar Compounds

Prinomastat is unique among matrix metalloproteinase inhibitors due to its selectivity for specific matrix metalloproteinases. Similar compounds include:

    Marimastat: Another matrix metalloproteinase inhibitor with a broader spectrum of activity.

    Batimastat: A matrix metalloproteinase inhibitor with similar selectivity but different pharmacokinetic properties.

    CP-640186 hydrochloride: A matrix metalloproteinase inhibitor with a different chemical structure and selectivity profile.

Compared to these compounds, this compound has shown greater selectivity for matrix metalloproteinases 2, 3, 9, 13, and 14, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPYIPVDTNNYCN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043946
Record name Prinomastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192329-42-3
Record name Prinomastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192329-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prinomastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192329423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prinomastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05100
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prinomastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-N-hydroxy-2,2-dimethyl-4-[4-(pyridin-4-yloxy)benzenesulfonyl]thiomorpholine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PRINOMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T6626FRK
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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